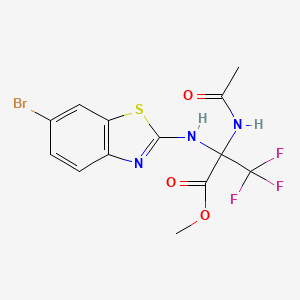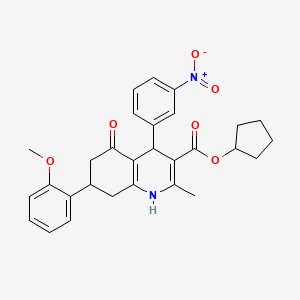![molecular formula C20H9Cl3N2O5 B11078877 (4Z)-2-(2-chloro-5-nitrophenyl)-4-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one](/img/structure/B11078877.png)
(4Z)-2-(2-chloro-5-nitrophenyl)-4-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-CHLORO-5-NITROPHENYL)-4-{(Z)-1-[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}-1,3-OXAZOL-5-ONE is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound contains multiple functional groups, including chloro, nitro, phenyl, furyl, and oxazolyl groups, which contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-CHLORO-5-NITROPHENYL)-4-{(Z)-1-[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Furyl Group Introduction: The attachment of a furyl group to the phenyl ring through a Friedel-Crafts acylation reaction.
Oxazole Ring Formation: The cyclization of the intermediate compound to form the oxazole ring.
Final Coupling: The coupling of the oxazole intermediate with the chloronitrophenyl derivative under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2-CHLORO-5-NITROPHENYL)-4-{(Z)-1-[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}-1,3-OXAZOL-5-ONE undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can yield various substituted derivatives.
Scientific Research Applications
2-(2-CHLORO-5-NITROPHENYL)-4-{(Z)-1-[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}-1,3-OXAZOL-5-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-CHLORO-5-NITROPHENYL)-4-{(Z)-1-[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with DNA: Modifying gene expression or inducing DNA damage.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **2-(2-CHLORO-5-NITROPHENYL)-4-{(Z)-1-[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}-1,3-OXAZOL-5-ONE
- **2-(2-CHLORO-5-NITROPHENYL)-4-{(Z)-1-[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}-1,3-THIAZOL-5-ONE
- **2-(2-CHLORO-5-NITROPHENYL)-4-{(Z)-1-[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}-1,3-IMIDAZOL-5-ONE
Uniqueness
The uniqueness of 2-(2-CHLORO-5-NITROPHENYL)-4-{(Z)-1-[5-(2,4-DICHLOROPHENYL)-2-FURYL]METHYLIDENE}-1,3-OXAZOL-5-ONE lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C20H9Cl3N2O5 |
|---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
(4Z)-2-(2-chloro-5-nitrophenyl)-4-[[5-(2,4-dichlorophenyl)furan-2-yl]methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C20H9Cl3N2O5/c21-10-1-4-13(16(23)7-10)18-6-3-12(29-18)9-17-20(26)30-19(24-17)14-8-11(25(27)28)2-5-15(14)22/h1-9H/b17-9- |
InChI Key |
JUEHHHMJQHKUIF-MFOYZWKCSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=N/C(=C\C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/C(=O)O2)Cl |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=NC(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)C(=O)O2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(1,1,2,2-tetrafluoroethoxy)-N-[(2,4,6-trimethylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B11078797.png)
![Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-{[(3-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11078801.png)
![4-[2-chloro-1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]sulfanyl-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B11078809.png)
![3-(4-Tert-butylphenyl)-3-{[(2-chloro-5-nitrophenyl)carbonyl]amino}propanoic acid](/img/structure/B11078818.png)
![5-{4-[(3,4-dimethoxyphenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B11078831.png)
![4-(3,4-dichlorophenyl)-1-(phenoxymethyl)-N-phenyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene-3-carbothioamide](/img/structure/B11078832.png)

![2-({5-[(2,5-dimethoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B11078864.png)
![N-(4-methylphenyl)-5-oxo-1-[4-(propan-2-yloxy)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11078866.png)
![ethyl 4-[2,5-dioxo-3-(4-phenyl-3,6-dihydropyridin-1(2H)-yl)pyrrolidin-1-yl]benzoate](/img/structure/B11078869.png)
![N-(3-acetylphenyl)-2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B11078884.png)


![2-({5-[(4-bromophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11078902.png)
